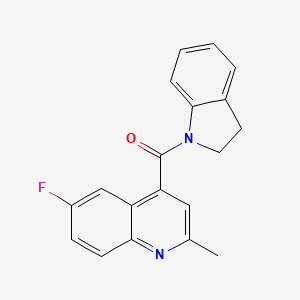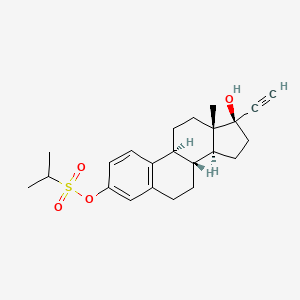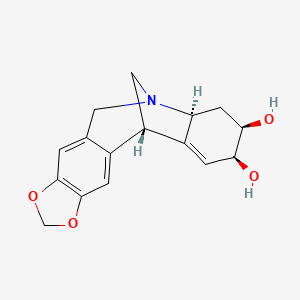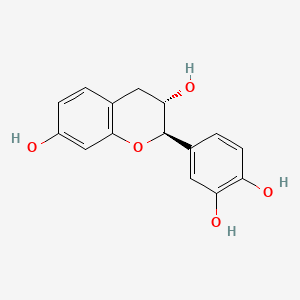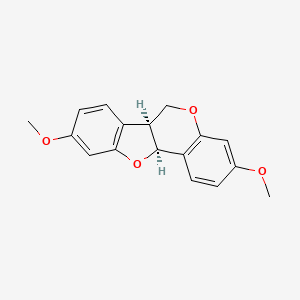
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel- is a natural product found in Platymiscium floribundum, Pterocarpus macrocarpus, and Ononis viscosa with data available.
Scientific Research Applications
Chemical Synthesis and Interconversion
6H-Benzofuro[3,2-c]benzopyran and its derivatives have been extensively studied in chemical synthesis. Gunning et al. (1977) explored the use of lead(IV) acetate as a dehydrogenating agent to prepare 6H-benzofuro[3,2-c]benzopyran from its dihydro-derivative. They also suggested a chemical interconversion scheme between 6H-benzofuro[3,2-c]benzopyrans and related isoflavonoids, highlighting the compound's versatility in synthetic chemistry (Gunning, Kavanagh, Meegan, & Donnelly, 1977).
Spectroscopic Analysis
The compound has also been a subject of interest in spectroscopic analysis. Pachler and Underwood (1967) analyzed the PMR spectra of several 6H-benzofuro[3,2-c][1]benzopyran derivatives, contributing to a deeper understanding of the compound’s molecular structure and properties (Pachler & Underwood, 1967).
Natural Product Isolation
Furthermore, research has been conducted on isolating derivatives of this compound from natural sources. Ndukwe, Oluah, and Fekarurhobo (2020) isolated a derivative of 6H-benzofuro[3,2-c][1]benzopyran from the heartwood of Baphia nitida, using chromatographic separation and spectroscopic techniques for structural elucidation (Ndukwe, Oluah, & Fekarurhobo, 2020).
Photochemical Studies
The compound has also been studied in the context of photochemical reactions. Ramakanth et al. (1986) reported a novel photochemical ring contraction of 6H-(benzofuro)(3,2-c)(1)11a,6a-dihydro-11a-methylbenzopyrans, providing insights into its potential applications in photochemistry (Ramakanth, Narayanan, Balasubramanian, & Rajagopalan, 1986).
Antimicrobial Screening
In the field of medicinal chemistry, Mulwad and Hegde (2009) synthesized derivatives of 6H-benzofuro[3,2-c]benzopyran and evaluated their antimicrobial activity, demonstrating the compound's potential utility in developing new antimicrobial agents (Mulwad & Hegde, 2009).
Structural and Synthetic Studies
The compound has also been the focus of structural and synthetic studies aimed at exploring its potential applications in various fields. For instance, Majumdar et al. (2004) conducted studies in sigmatropic rearrangement for synthesizing related compounds, contributing to the knowledge of synthetic pathways involving 6H-benzofuro[3,2-c]benzopyran derivatives (Majumdar, Kundu, Mukhopadhyay, & Ghosh, 2004).
properties
CAS RN |
7678-43-5 |
|---|---|
Product Name |
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel- |
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(6aS,11aS)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m1/s1 |
InChI Key |
VPGIGLKLCFOWDN-RHSMWYFYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC |
SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC |
Other CAS RN |
7678-43-5 |
synonyms |
homopterocarpin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



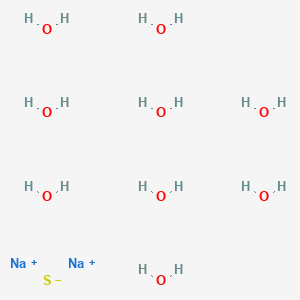
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
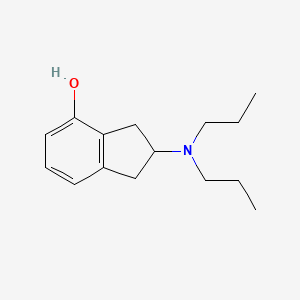
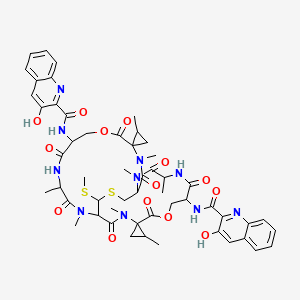
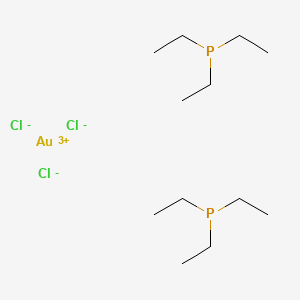
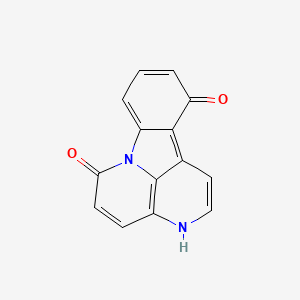
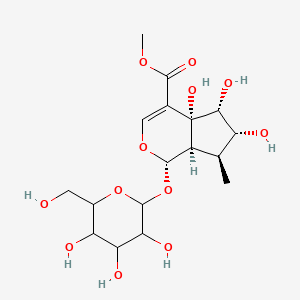
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
